Cas no 955233-46-2 (3-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-methoxyphenyl)methylurea)

3-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-methoxyphenyl)methylurea structure
955233-46-2 structure
Product Name:3-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-methoxyphenyl)methylurea
CAS No:955233-46-2
MF:C20H21N3O6
MW:399.397245168686
CID:6026199
PubChem ID:16923456
Update Time:2025-08-04

3-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-methoxyphenyl)methylurea Chemical and Physical Properties

Names and Identifiers

    • 3-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-methoxyphenyl)methylurea
    • Urea, N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-5-oxazolidinyl]methyl]-N'-[(4-methoxyphenyl)methyl]-
    • 3-{[3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea
    • AKOS024644380
    • F2375-0578
    • 955233-46-2
    • 1-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea
    • 1-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxybenzyl)urea
    • Inchi: 1S/C20H21N3O6/c1-26-15-5-2-13(3-6-15)9-21-19(24)22-10-16-11-23(20(25)29-16)14-4-7-17-18(8-14)28-12-27-17/h2-8,16H,9-12H2,1H3,(H2,21,22,24)
    • InChI Key: NJZQOYBFWAKRBO-UHFFFAOYSA-N
    • SMILES: N(CC1OC(=O)N(C2=CC=C3OCOC3=C2)C1)C(NCC1=CC=C(OC)C=C1)=O

Computed Properties

  • Exact Mass: 399.14303540g/mol
  • Monoisotopic Mass: 399.14303540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 583
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 98.4Ų

Experimental Properties

  • Density: 1.348±0.06 g/cm3(Predicted)
  • Boiling Point: 661.4±55.0 °C(Predicted)
  • pka: 13.42±0.46(Predicted)

3-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-methoxyphenyl)methylurea Pricemore >>

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3-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-methoxyphenyl)methylurea Related Literature

Additional information on 3-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-methoxyphenyl)methylurea

Compound CAS No. 955233-46-2: A Comprehensive Overview

The compound with CAS No. 955233-46-2, known as 3-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-methoxyphenyl)methylurea, is a highly specialized organic compound with a complex structure and potential applications in various fields. This compound has garnered significant attention due to its unique chemical properties and promising biological activities. In this article, we will delve into the structural characteristics, synthesis methods, and recent research findings related to this compound.

The molecular structure of 3-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-methoxyphenyl)methylurea is intricate, featuring a combination of functional groups that contribute to its reactivity and stability. The presence of a benzodioxole ring and an oxazolidinone moiety suggests potential involvement in hydrogen bonding and π-interactions, which are crucial for its biological activity. Recent studies have highlighted the importance of such structural features in drug design, particularly in the development of inhibitors for enzyme targets.

One of the most notable aspects of this compound is its synthesis pathway. Researchers have employed advanced techniques such as multi-component reactions and click chemistry to efficiently construct the molecule. These methods not only enhance the yield but also minimize the use of hazardous reagents, aligning with green chemistry principles. The use of transition metal catalysts has further streamlined the process, making it more accessible for large-scale production.

Biological evaluations of CAS No. 955233-46-2 have revealed intriguing properties. In vitro assays have demonstrated its ability to inhibit key enzymes involved in metabolic pathways, suggesting potential therapeutic applications. For instance, studies published in 2023 indicate that this compound exhibits potent activity against cancer cell lines, potentially through modulation of signaling pathways such as MAPK/ERK or PI3K/AKT. Additionally, its selectivity towards specific targets over non-target proteins highlights its suitability for precision medicine.

The pharmacokinetic profile of this compound is another area of interest. Preclinical studies have shown favorable absorption and bioavailability, which are critical for drug candidates targeting systemic diseases. Furthermore, its metabolic stability has been assessed using liver microsomes, revealing minimal susceptibility to phase I and phase II metabolism. These findings underscore its potential as a lead compound in drug development pipelines.

Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of CAS No. 955233-46-2. Molecular docking studies have identified key residues within target proteins that are critical for binding affinity. These simulations have been corroborated by experimental data from X-ray crystallography, offering a comprehensive understanding of the compound's binding mode.

In conclusion, CAS No. 955233-46-2 represents a significant advancement in chemical synthesis and biological research. Its unique structure, efficient synthesis methods, and promising biological activities position it as a valuable asset in the pursuit of novel therapeutic agents. As research continues to unfold, this compound holds the potential to contribute significantly to the field of medicinal chemistry and beyond.

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